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Compound of Interest

Compound Name: 1-Tert-butyl-1H-pyrazole

Cat. No.: B169319 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

characteristics of novel chemical entities is paramount. This guide provides a comprehensive

overview of 1-tert-butyl-1H-pyrazole, a heterocyclic compound with significant potential in

medicinal chemistry.

Core Compound Identity
CAS Number: 15754-60-6[1]

Molecular Formula: C₇H₁₂N₂[1]

IUPAC Name: 1-tert-butylpyrazole[1]

Physicochemical and Computed Properties
A summary of the key physical and chemical properties of 1-tert-butyl-1H-pyrazole is

presented below. These properties are crucial for its handling, formulation, and application in

experimental settings.
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Property Value Source

Molecular Weight 124.18 g/mol [1]

Physical Form Flammable liquid and vapor [1]

Boiling Point Data not readily available

Melting Point Data not readily available

Density Data not readily available

Solubility Highly water-soluble [2]

Computed XLogP3 1.8 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 1 PubChem

Synthesis and Experimental Protocols
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. Several

methods have been reported for the synthesis of tert-butyl-substituted pyrazoles. A general and

environmentally friendly procedure for a related compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-

amine, is described below, which can be adapted for the synthesis of other pyrazole

derivatives.

Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine[2]
This procedure highlights an environmentally friendly approach using an inorganic base and no

organic solvent.

Materials:

tert-Butylhydrazine hydrochloride

2 M Sodium Hydroxide (NaOH)
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3-Aminocrotononitrile

Procedure:

A three-necked round-bottomed flask is charged with solid tert-butylhydrazine hydrochloride.

2 M NaOH is added to the flask, and the mixture is stirred at ambient temperature until a

complete solution is formed.

3-Aminocrotononitrile is then added to the solution.

The reaction mixture is heated to 90 °C with vigorous stirring for 22 hours.

After cooling, the product can be isolated as a crystalline material directly from the reaction

mixture.

Biological Activity and Applications in Drug
Development
Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds

exhibiting a wide range of biological activities. These activities include anti-inflammatory,

analgesic, anticonvulsant, and anticancer properties. The tert-butyl group, in particular, can

serve as a bulky, lipophilic moiety that can enhance binding to biological targets.

Potential as Cyclooxygenase (COX) Inhibitors
A significant application of pyrazole derivatives is in the development of anti-inflammatory drugs

that target cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the

biosynthesis of prostaglandins, which are mediators of inflammation and pain. The selective

inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects

associated with non-selective NSAIDs.

The general mechanism of COX-catalyzed prostaglandin synthesis and its inhibition is depicted

below.
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Figure 1. Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action
of pyrazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay
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To evaluate the potential of compounds like 1-tert-butyl-1H-pyrazole as COX inhibitors, an in

vitro enzyme inhibition assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound

against COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes

the oxidation of a chromogenic substrate in the presence of arachidonic acid. The rate of color

development is inversely proportional to the inhibitory activity of the test compound.

Materials:

Purified COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

Test compound (e.g., a derivative of 1-tert-butyl-1H-pyrazole)

Buffer solution (e.g., Tris-HCl)

Microplate reader

Procedure:

The assay is performed in a 96-well plate format.

The reaction mixture, containing buffer, enzyme, and the test compound at various

concentrations, is pre-incubated.

The reaction is initiated by adding arachidonic acid and TMPD.

The absorbance is measured over time using a microplate reader at a specific wavelength.

The rate of reaction is calculated from the linear portion of the absorbance curve.
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The percentage of inhibition is calculated for each concentration of the test compound

relative to a control without the inhibitor.

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of

the test compound concentration.

Logical Workflow for Drug Discovery
The process of identifying and developing a new drug candidate from a lead compound like a

1-tert-butyl-1H-pyrazole derivative follows a structured workflow.
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Figure 2. A generalized workflow for the discovery and development of a new drug candidate.
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Conclusion
1-Tert-butyl-1H-pyrazole represents a valuable scaffold for the development of novel

therapeutic agents. Its physicochemical properties, combined with the proven biological

activities of the pyrazole nucleus, make it an attractive starting point for medicinal chemistry

campaigns. Further research into its synthesis, derivatization, and biological evaluation is

warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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